4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid

pharmaceutical impurity profiling LC-MS reference standard characterization

Procure Chloramphenicol Impurity A (CLRM-IMP-A), CAS 96053-93-9, the N‑succinamoyl derivative specified in IP, BP, USP, and EP monographs. Its distinct molecular mass (312.28 Da), polar surface area (153 Ų), and predicted logP (-0.13) deliver unambiguous chromatographic resolution from chloramphenicol and the amine-base impurity. A ≥95% HPLC purity and comprehensive characterization package (FTIR, DSC, TGA, ¹H/¹³C NMR, LC‑MS, CHNS) enable accurate system suitability, peak identification, and quantitative determination at the ≤0.5% w/w limit. Without this exact standard, method validity is compromised, risking batch rejection. Essential for ANDA/DMF filing and QC lot release.

Molecular Formula C13H16N2O7
Molecular Weight 312.278
CAS No. 96053-93-9
Cat. No. B2410033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid
CAS96053-93-9
Molecular FormulaC13H16N2O7
Molecular Weight312.278
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)CCC(=O)O)O)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O7/c16-7-10(14-11(17)5-6-12(18)19)13(20)8-1-3-9(4-2-8)15(21)22/h1-4,10,13,16,20H,5-7H2,(H,14,17)(H,18,19)
InChIKeyVFAMVSYUKUIFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid (CAS 96053-93-9) – Pharmacopoeial Impurity Reference Standard for Chloramphenicol Quality Control


4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid (CAS 96053-93-9) is a chloramphenicol-related substance belonging to the nitrobenzene class of organic compounds [1]. It is the N‑succinamoyl derivative of the chloramphenicol amine base, in which the dichloroacetyl group of chloramphenicol is formally replaced by a 4‑oxobutanoic acid (succinamic acid) moiety. The compound is designated as Chloramphenicol Impurity A (CLRM‑IMP‑A) in international pharmacopoeias including the Indian Pharmacopoeia (IP), British Pharmacopoeia (BP), United States Pharmacopeia (USP), and European Pharmacopoeia (EP) [1]. Its primary industrial relevance lies in its use as a certified reference standard for the identification, quantification, and control of this specific impurity in chloramphenicol active pharmaceutical ingredient (API) and finished dosage forms [1].

Why In-Class Compounds Cannot Substitute for 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid in Regulated Analytical Workflows


Although multiple chloramphenicol-related impurities exist, each possesses a unique chemical structure that governs its chromatographic retention behavior, spectroscopic signature, thermal stability, and biological activity. The succinamic acid moiety of CAS 96053-93-9 confers a distinct combination of molecular mass (312.28 Da), predicted logP (-0.13), and polar surface area (153 Ų) that differentiates it from the chloramphenicol parent (323.1 Da, logP approximately 1.0) and from the amine‑base impurity (EP Impurity A, CAS 716‑61‑0, 212.2 Da) [1]. These differences translate into unique HPLC relative retention times, mass spectrometric fragmentation patterns, and differential scanning calorimetry (DSC) melting endotherms that are essential for unambiguous identification [1]. Regulatory compliance for chloramphenicol drug substance and drug product requires the use of the exact impurity reference standard specified in the monograph; substitution with a structurally similar but non‑identical compound compromises the validity of the analytical method and may result in failed batch release or regulatory rejection [1]. Furthermore, the presence of CLRM‑IMP‑A in chloramphenicol formulations can alter therapeutic efficacy and adverse reaction profiles, making its accurate quantification a patient‑safety imperative [1].

Quantitative Differentiation Evidence for 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid Versus Chloramphenicol and Its Principal Impurities


Molecular Mass Differentiation: LC-MS Identification Window

The monoisotopic mass of the target compound (312.095764 Da) differs from chloramphenicol (322.0123 Da) and from the chloramphenicol amine base EP Impurity A (212.0797 Da) by 10 Da and 100 Da respectively, providing clear mass spectrometric resolution [1]. In LC‑MS analysis, this mass difference enables unambiguous identification of the target impurity in the presence of co‑eluting compounds. The Wadhwa et al. study confirmed the molecular ion [M+H]⁺ at m/z 313.1 via LC‑MS, further validating the structural identity [1]. In contrast, chloramphenicol succinate sodium salt (CAS 982‑57‑0) yields an [M‑Na]⁻ ion at m/z 421.1, and the chloramphenicol parent drug shows characteristic chlorine isotope patterns absent in the target compound [1][2].

pharmaceutical impurity profiling LC-MS reference standard characterization

HPLC Purity Specification and Regulatory Acceptance Criteria

The Wadhwa et al. synthesis produced CLRM‑IMP‑A in pure form suitable for use as a certified reference standard or working standard with defined potency, as required by IP, BP, USP, and EP monographs [1]. Commercially available batches of the compound are supplied with a purity specification of ≥95% by HPLC . In regulated chloramphenicol quality control, individual unspecified impurities are limited to ≤0.5% by weight, and total impurities to ≤2.0%, with tighter limits applied to known toxic degradants . The availability of a well‑characterized, high‑purity reference standard of this specific impurity is therefore essential for demonstrating that manufactured chloramphenicol batches comply with these pharmacopoeial thresholds.

pharmaceutical quality control HPLC purity pharmacopoeial reference standard

Predicted Physicochemical Differentiation: Lipophilicity and Polar Surface Area

Predicted physicochemical parameters differentiate the target compound from chloramphenicol and its common impurities. The ACD/LogP of the target compound is -0.13 and the polar surface area (PSA) is 153 Ų , whereas chloramphenicol has a reported logP of approximately 1.02 and a PSA of 115 Ų [1]. The substantially lower lipophilicity of the target compound (ΔlogP ≈ -1.15) predicts earlier elution under reversed‑phase HPLC conditions and lower retention on C18 stationary phases compared to chloramphenicol. The higher PSA (ΔPSA = +38 Ų) further supports divergent chromatographic behavior and influences solvent solubility, which is relevant for both analytical method development and preparative purification.

physicochemical profiling logP chromatographic retention prediction

Multi‑Technique Spectroscopic and Thermal Characterization Data Package

The Wadhwa et al. study is the first published comprehensive characterization of CLRM‑IMP‑A employing seven orthogonal analytical techniques: FTIR, DSC, TGA, ¹H NMR, ¹³C NMR, LC‑MS, and CHNS elemental analysis [1]. This multi‑technique data package provides a unique fingerprint that distinguishes the target impurity from chloramphenicol, chloramphenicol amine base (EP Impurity A), and chloramphenicol succinate. The DSC thermogram and TGA decomposition profile establish the thermal stability and melting behavior under controlled conditions, while the ¹H and ¹³C NMR spectra confirm the presence of the succinamic acid moiety (characteristic methylene signals from the butanoic acid chain) absent in chloramphenicol. No other chloramphenicol impurity reference standard has been characterized with this breadth of orthogonal techniques in a single peer‑reviewed study [1].

reference standard characterization DSC TGA FTIR NMR

Structural Differentiation: Succinamic Acid Moiety Replacing Dichloroacetyl Group

The target compound contains a 4‑oxobutanoic acid (succinamic acid) N‑acyl substituent in place of the dichloroacetyl group found in chloramphenicol [1]. This structural modification eliminates the two chlorine atoms and introduces a terminal carboxylic acid group (pKa ~4–5), which is ionized at physiological pH and at the alkaline pH commonly used in reversed‑phase HPLC mobile phases (pH 6–8). In chloramphenicol, the dichloroacetyl group is neutral and does not ionize in the typical HPLC pH range. The presence of this ionizable carboxylic acid means that the chromatographic retention and peak shape of the target impurity are pH‑dependent, whereas chloramphenicol and its non‑acidic impurities show pH‑independent retention under the same conditions. This pH‑sensitive behavior provides an additional orthogonal selectivity parameter for method development and system suitability testing [1].

impurity origin structure-activity relationship synthesis by-product

Known Pharmacopoeial Designation and Regulatory Risk of Misidentification

The target compound (CAS 96053‑93‑9) is explicitly named as Chloramphenicol Impurity A in multiple international pharmacopoeias (IP, BP, USP, EP) according to the Wadhwa et al. publication [1]. However, the European Pharmacopoeia separately designates CAS 716‑61‑0 (chloramphenicol amine base) as EP Impurity A, creating a potential for misidentification in procurement [2]. This dual‑designation risk means that laboratories ordering simply 'Chloramphenicol Impurity A' without verifying the CAS number may receive the incorrect compound, compromising analytical method validity. The target compound's distinct CAS registry number and its specific structural identity as the N‑succinamoyl derivative provide unambiguous traceability when explicitly specified [1].

pharmacopoeial compliance impurity designation regulatory submission

Procurement‑Relevant Application Scenarios for 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid (CAS 96053-93-9)


Pharmacopoeial Reference Standard for HPLC Impurity Profiling of Chloramphenicol API and Drug Products

Analytical laboratories performing chloramphenicol batch release testing per IP, BP, USP, or EP monographs require authentic CAS 96053‑93‑9 as the primary reference standard for system suitability, peak identification, and quantitative determination of Impurity A. The ≥95% HPLC purity and the comprehensive characterization data package [1] enable accurate calibration and method validation, ensuring that manufactured chloramphenicol meets the individual impurity limit of ≤0.5% w/w and total impurity limit of ≤2.0% w/w . Without this specific standard, laboratories risk peak misassignment, inaccurate quantification, and potential non‑compliance with regulatory specifications.

ANDA and DMF Submission Support for Generic Chloramphenicol Drug Products

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for chloramphenicol formulations must demonstrate control of all specified impurities. CAS 96053‑93‑9, supported by a peer‑reviewed synthesis and full characterization study encompassing seven orthogonal analytical techniques (FTIR, DSC, TGA, ¹H NMR, ¹³C NMR, LC‑MS, CHNS) [1], provides the regulatory-grade reference material needed to validate impurity methods and establish acceptance criteria. The clear differentiation from chloramphenicol amine base (CAS 716‑61‑0) via distinct LC‑MS mass, HPLC retention, and spectroscopic fingerprints [1] strengthens the scientific rigor of the submission.

Stability‑Indicating Method Development and Forced Degradation Studies

The predicted pH‑dependent ionization of the succinamic acid carboxyl group (ACD/LogD pH 7.4 = -2.89 vs. ACD/LogD pH 5.5 = -1.09) can be exploited during reversed‑phase HPLC method development to achieve baseline resolution between the target impurity, chloramphenicol, and other neutral degradants. This physicochemical property, absent in chloramphenicol and its non‑acidic impurities, provides an orthogonal selectivity dimension that is particularly valuable in stability‑indicating methods where multiple degradation products must be resolved simultaneously. The availability of a well‑characterized reference standard enables robust peak tracking across stressed samples [1].

Synthesis Process Optimization and Batch Consistency Verification

Chemical process development teams synthesizing chloramphenicol API can use CAS 96053‑93‑9 as a marker to monitor the formation of this specific succinamic acid by‑product during the acylation step. The novel synthetic route published by Wadhwa et al. [1] provides a benchmark for impurity generation, and the DSC/TGA thermal data support purity assessment of isolated material. Tracking this impurity during process optimization enables manufacturers to reduce its formation at source, improving overall API purity and reducing the burden on downstream purification.

Quote Request

Request a Quote for 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.